17,20-Dihydroxypregnan-3-one

Description

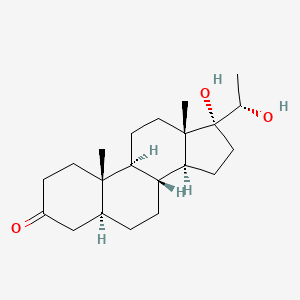

Structure

2D Structure

3D Structure

Properties

CAS No. |

58701-87-4 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-14,16-18,22,24H,4-12H2,1-3H3/t13-,14-,16+,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

MPTVBUPVUGSWNS-KXJUVYHKSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O)O |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O)O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O)O |

Synonyms |

17 alpha,20 alpha-dihydroxy-5 beta-pregnan-3-one 17,20-dihydroxypregnan-3-one 17,20-dihydroxypregnan-3-one, (5beta,20R)-isomer 17,20alpha-P-5beta |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 17,20 Dihydroxypregnan 3 One

Precursor Compounds and Substrate Utilization in Biogenesis Research

The journey to 17,20-Dihydroxypregnan-3-one begins with foundational steroid molecules. Its synthesis is a testament to the metabolic versatility of steroidogenic tissues.

Conversion from 17α-Hydroxyprogesterone and Related Pregnanes

The primary and most direct precursor to this compound is 17α-hydroxyprogesterone. immunotech.czwikipedia.org This C21 steroid hormone is a central hub in the synthesis of glucocorticoids and sex steroids. immunotech.cz The conversion of 17α-hydroxyprogesterone to this compound involves the reduction of the C20-keto group. This transformation has been observed in various biological systems, including in vitro studies with testicular fragments and sperm, where the production of 17,20-dihydroxy-4-pregnen-3-one from 17α-hydroxyprogesterone is dependent on substrate concentration. nih.gov

The metabolism of 17α-hydroxyprogesterone can also lead to other hydroxylated derivatives. For instance, studies have shown its biotransformation into compounds like 6β,17α-dihydroxyprogesterone and 12β,17α-dihydroxyprogesta-1,4-diene-3-one. researchgate.net Furthermore, the synthetic progestin 17α-hydroxyprogesterone caproate is metabolized by hydrolysis to 17α-hydroxyprogesterone, which can then enter these metabolic pathways. nih.govnih.gov

| Precursor Compound | Resulting Metabolite(s) |

| 17α-Hydroxyprogesterone | This compound, 17α,20α-dihydroxy-4-pregnen-3-one, 17α,20β-dihydroxy-4-pregnen-3-one. nih.govresearchgate.net |

| 17α-Hydroxyprogesterone | 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesta-1,4-diene-3-one. researchgate.net |

| 17α-hydroxyprogesterone caproate | 17α-Hydroxyprogesterone and its subsequent metabolites. nih.govnih.gov |

Relationships within Neurosteroidogenic Pathways (e.g., from Pregnenolone (B344588), Deoxycorticosterone)

Beyond its role in classical steroid hormone synthesis, this compound and its precursors are integral to neurosteroidogenesis. Neurosteroids are synthesized de novo in the brain or from circulating steroid precursors and modulate neuronal activity. nih.govresearchgate.net

The foundational precursor for all steroid hormones, including neurosteroids, is pregnenolone, which is derived from cholesterol. nih.gov Pregnenolone can be converted to progesterone (B1679170), which is then hydroxylated to 17α-hydroxyprogesterone, a direct precursor to this compound. immunotech.czmdpi.com Alternatively, pregnenolone can be hydroxylated first to 17α-hydroxypregnenolone, which is then converted to 17α-hydroxyprogesterone. immunotech.cz

Deoxycorticosterone (DOC) is another important pregnane (B1235032) that can be metabolized within neurosteroidogenic pathways. nih.gov While not a direct precursor to this compound, its metabolic pathways run parallel and utilize similar enzymatic machinery, highlighting the interconnectedness of steroid metabolism. nih.govunito.it For example, both progesterone and DOC can be reduced to their respective tetrahydro derivatives, such as allopregnanolone (B1667786) and allotetrahydrodeoxycorticosterone (THDOC), which are potent modulators of GABA-A receptors. nih.govmdpi.com

Enzymatic Transformations and Catalytic Mechanisms

The conversion of precursor molecules into this compound and its subsequent metabolism are orchestrated by a specific cast of enzymes. These biocatalysts exhibit remarkable specificity and efficiency, ensuring the precise production of various steroid hormones.

Role of Hydroxysteroid Dehydrogenases (HSDs) in Conversions (e.g., 3α-HSD, HSD17B6)

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes that play a crucial role in the biosynthesis and inactivation of steroid hormones by catalyzing the oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. ontosight.aimdpi.com

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is pivotal in the metabolism of pregnanes. wikipedia.org It catalyzes the conversion of 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one, a key step in the "backdoor" pathway of androgen synthesis. wikipedia.org The resulting 3α-hydroxy group is a common feature in many neuroactive steroids. wikipedia.org

17β-Hydroxysteroid Dehydrogenase Type 6 (HSD17B6): Also known as retinol (B82714) dehydrogenase, HSD17B6 exhibits 3α-HSD activity. wikipedia.orguniprot.org It is involved in androgen catabolism and can convert 5α-androstan-3α,17β-diol to androsterone. uniprot.orggenecards.org Its role in pregnane metabolism includes facilitating the interconversion of 3-keto and 3α-hydroxy steroids. wikipedia.org

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme is critical for the formation of 20α-hydroxylated steroids. nih.gov It is responsible for the reduction of the C20-keto group of 17α-hydroxyprogesterone to form 17α,20α-dihydroxy-4-pregnen-3-one. nih.gov

| Enzyme | Function in Relation to this compound Metabolism |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Catalyzes the reduction of the 3-keto group of pregnane derivatives, a key step in the formation of neuroactive steroids. wikipedia.org |

| 17β-Hydroxysteroid Dehydrogenase Type 6 (HSD17B6) | Possesses 3α-HSD activity, contributing to the interconversion of 3-keto and 3α-hydroxy pregnanes. wikipedia.orguniprot.org |

| 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | Reduces the C20-keto group of 17α-hydroxyprogesterone to form 17α,20α-dihydroxy-4-pregnen-3-one. nih.gov |

Involvement of Steroid Reductases (e.g., 5α-reductase)

Steroid reductases are another class of enzymes essential for the metabolism of pregnanes.

5α-Reductase: This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of steroid hormones. ebi.ac.uk In the context of this compound's metabolic pathways, 5α-reductase acts on precursors like progesterone and 17α-hydroxyprogesterone to form 5α-reduced pregnanes. researchgate.netebi.ac.uk These 5α-reduced metabolites are often substrates for further enzymatic modifications, leading to the formation of potent neuroactive steroids. nih.gov

Characterization of Other Enzyme Systems Facilitating Biotransformation

The biotransformation of pregnanes is not limited to HSDs and reductases. Other enzyme systems, particularly from the cytochrome P450 superfamily, play a significant role.

Cytochrome P450 Enzymes (CYPs): These enzymes are involved in a wide range of oxidative reactions in steroid metabolism. For example, CYP3A enzymes metabolize 17α-hydroxyprogesterone caproate. nih.gov Fetal hepatocytes, which express CYP3A7, can metabolize this compound, highlighting the role of these enzymes in steroid processing even before birth. nih.gov Furthermore, the conversion of 17α-hydroxyprogesterone to androstenedione (B190577), a precursor to androgens, is catalyzed by 17,20-lyase, an activity of CYP17A1. immunotech.cz Microbial biotransformation studies have also revealed the capacity of certain fungi to hydroxylate 17α-hydroxyprogesterone at various positions, further expanding the diversity of its metabolites. researchgate.net

Methodologies for Elucidating Biosynthetic Routes and Intermediate Formation

The study of steroid biosynthetic pathways has been significantly advanced by several key methodologies. These approaches allow researchers to trace the conversion of precursor molecules, identify intermediate compounds, and understand the enzymatic reactions involved. acs.org

Tracer studies are a cornerstone in the elucidation of steroid biosynthetic pathways. acs.org This methodology involves introducing a labeled precursor molecule into a biological system (e.g., cell cultures, tissue preparations, or a whole organism) and tracking its conversion into subsequent products. moravek.com The label, often a radioisotope like Carbon-14 (¹⁴C) or Tritium (³H), allows for the detection and quantification of metabolites even at very low concentrations. oup.comontosight.ai

The process of radiolabeling begins with the chemical synthesis of a precursor molecule incorporating a radioisotope. moravek.com The site of the label is a critical consideration in the design of the experiment. moravek.com Once the labeled precursor is introduced into the biological system, it mixes with the endogenous pool of unlabeled molecules and undergoes the same enzymatic transformations. eur.nl After a specific incubation period, the steroids are extracted and separated, typically using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). ebi.ac.uknih.gov The radioactive metabolites can then be identified and quantified.

For instance, in vitro incubation of ovarian fragments from the dab fish (Limanda limanda) with radiolabeled precursors such as [³H]pregnenolone or 17α-hydroxy[³H]progesterone was used to investigate the pattern of steroidogenesis. nih.gov This approach led to the successful identification of several steroids, including 17α,20α-dihydroxy-4-pregnen-3-one and 17α,20α-dihydroxy-5β-pregnan-3-one, demonstrating the utility of radiolabeling in mapping metabolic pathways. nih.gov Similarly, studies on testicular fragments of the roach (Rutilus rutilus) used labeled 17-hydroxyprogesterone to trace its conversion and understand how substrate concentration affects the end products. nih.gov

Table 1: Examples of Radiolabeled Precursors in Steroid Biosynthesis Studies

| Labeled Precursor | Isotope | Application | Key Findings | Reference |

|---|---|---|---|---|

| [³H]Pregnenolone | Tritium (³H) | Investigation of steroidogenesis in fish ovaries. | Identified 17α,20α-dihydroxy-4-pregnen-3-one as a metabolite. | nih.gov |

| 17α-hydroxy[³H]progesterone | Tritium (³H) | Study of steroid metabolism in fish ovaries and testes. | Identified 17α,20α-dihydroxy-5β-pregnan-3-one and demonstrated substrate-dependent pathway shifts. | nih.govnih.gov |

The identification of intermediates is crucial for constructing a complete map of a biosynthetic pathway. This compound is itself a key intermediate in certain steroidogenic routes. ontosight.aiontosight.ai Its formation and subsequent conversion represent a branch point that can lead to different classes of steroid hormones.

Steroidogenesis can proceed through various routes, and the prevalence of a particular pathway can depend on the tissue, species, and substrate availability. For example, 17-hydroxyprogesterone is a critical precursor that stands at a metabolic crossroads. In studies with roach testes, the concentration of 17-hydroxyprogesterone was shown to influence the biosynthetic output. nih.gov At low concentrations, the pathway favored the synthesis of 11-oxygenated androgens like 11-ketotestosterone. nih.gov However, at high substrate concentrations, the pathway shifted towards the production of 17,20α-dihydroxy-4-pregnen-3-one, highlighting a significant branch point in the metabolic cascade. nih.gov

Another important route is the "backdoor pathway" of androgen synthesis, which bypasses the typical intermediates like androstenedione and testosterone (B1683101). ebi.ac.uk In this pathway, 17-hydroxyprogesterone is converted to intermediates such as 5α-pregnane-3α,17α-diol-20-one, which is then metabolized to androsterone. ebi.ac.ukwikipedia.org This pathway illustrates how different intermediates can channel steroid synthesis towards specific end products.

Research on fish has also provided valuable insights into pathway intermediates. In vitro incubations with dab ovarian fragments identified several key compounds derived from pregnenolone and 17α-hydroxyprogesterone. nih.gov

Table 2: Identified Intermediates in Pathways Involving this compound and Related Compounds

| Precursor | Intermediate Compound | Pathway/Organism | Reference |

|---|---|---|---|

| 17-Hydroxyprogesterone | 17,20α-dihydroxy-4-pregnen-3-one | Roach Testes (High Substrate) | nih.gov |

| 17-Hydroxyprogesterone | 11-Ketotestosterone | Roach Testes (Low Substrate) | nih.gov |

| Pregnenolone / 17α-Hydroxyprogesterone | 17α,20α-dihydroxy-4-pregnen-3-one | Dab Ovary | nih.gov |

| Pregnenolone / 17α-Hydroxyprogesterone | 17α,20α-dihydroxy-5β-pregnan-3-one | Dab Ovary | nih.gov |

Metabolic Fates and Derivative Formation of this compound

Once formed, this compound can be further metabolized into a variety of other steroids. It serves as a precursor for the synthesis of other crucial hormones, including progesterone, corticosteroids, and various sex hormones. ontosight.ai The metabolic fate of this compound is determined by the enzymatic machinery present in the specific cell type.

Studies in fish have identified further downstream metabolites. For example, following the formation of 17α,20α-dihydroxy-5β-pregnan-3-one in dab ovaries, further reduction can occur, leading to the formation of trihydroxy derivatives. nih.gov The identified compounds included 3β,17α,20α-trihydroxy-5β-pregnane and 3α,17α,20α-trihydroxy-5β-pregnane. nih.gov These conversions are typically catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes, which are responsible for the interconversion of keto- and hydroxy- groups at various positions on the steroid nucleus. nih.gov

The metabolism of related pregnane steroids has been extensively studied, revealing common transformation reactions such as hydroxylation at various positions (e.g., 6β, 11α, 12β) and epoxidation. researchgate.netscispace.com While these studies were conducted with progesterone and its derivatives in fungal systems, they demonstrate the types of enzymatic modifications that pregnane-class steroids can undergo. researchgate.netscispace.com These transformations can lead to a diverse array of steroid derivatives with potentially distinct biological activities. nih.gov

Table 3: Known and Potential Metabolic Derivatives of this compound

| Parent Compound | Derivative | Transformation | Reference |

|---|---|---|---|

| 17α,20α-dihydroxy-5β-pregnan-3-one | 3β,17α,20α-trihydroxy-5β-pregnane | Reduction of 3-keto group | nih.gov |

| 17α,20α-dihydroxy-5β-pregnan-3-one | 3α,17α,20α-trihydroxy-5β-pregnane | Reduction of 3-keto group | nih.gov |

| This compound | Progesterone | Enzymatic Conversion | ontosight.aiontosight.ai |

Biological Roles and Molecular Mechanisms of 17,20 Dihydroxypregnan 3 One

Function as a Biochemical Intermediate in Steroidogenesis Research

The primary recognized function of 17,20-Dihydroxypregnan-3-one in biochemical research is its role as an intermediate in steroidogenesis, the metabolic pathway that produces steroids from cholesterol. ontosight.aifrontiersin.org

Precursor Role in the Synthesis of Other Steroid Hormones

Research has identified isomers of this compound as precursors in the synthesis of other significant steroid hormones. ontosight.aifrontiersin.org For instance, the (5β,20R)-isomer is a known participant in the biosynthetic pathway of progesterone (B1679170). ontosight.ai In vitro studies using ovarian fragments from the dab (Limanda limanda) have shown that 17α-hydroxyprogesterone can be metabolized to form 17α,20α-dihydroxy-5β-pregnan-3-one. This highlights the role of enzymes like 20α-hydroxysteroid dehydrogenase in its formation. In some teleost fish, the isomer 17α,20β-dihydroxy-4-pregnen-3-one (DHP) is recognized as a potent maturation-inducing steroid, stimulating key stages of spermatogenesis. nih.govmedchemexpress.com

Participation in Androgen Backdoor Pathways

The "backdoor pathway" is an alternative route for the synthesis of the potent androgen dihydrotestosterone (B1667394) (DHT) that bypasses the conventional intermediates like testosterone (B1683101) and androstenedione (B190577). While research has extensively detailed this pathway, it is crucial to distinguish the specific intermediates involved.

The backdoor pathway typically begins with 17α-hydroxyprogesterone (17-OHP). This molecule undergoes sequential reduction by the enzymes 5α-reductase (SRD5A1) and 3α-hydroxysteroid dehydrogenase (AKR1C2/AKR1C4) to form 5α-pregnane-3α,17α-diol-20-one, also known as 17α-hydroxyallopregnanolone. wikipedia.org This intermediate, 17α-hydroxyallopregnanolone, is structurally an isomer of this compound, but it is distinct, featuring hydroxyl groups at the C3 and C17 positions and a ketone at C20. wikipedia.org

17α-hydroxyallopregnanolone is then a key substrate for the 17,20 lyase activity of the enzyme P450c17 (CYP17A1), which converts it to androsterone. ebi.ac.uk Androsterone is subsequently converted to DHT. wikipedia.org Therefore, while compounds with a dihydroxypregnan-one structure are central to the backdoor pathway, the specific and critical intermediate is 17α-hydroxyallopregnanolone, not the C3-keto, C17,C20-dihydroxy isomers.

| Step | Substrate | Enzyme(s) | Product |

|---|---|---|---|

| 1 | 17α-hydroxyprogesterone (17-OHP) | 5α-reductase type 1 (SRD5A1) | 5α-pregnan-17α-ol-3,20-dione (17OHDHP) |

| 2 | 5α-pregnan-17α-ol-3,20-dione (17OHDHP) | 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2, AKR1C4) | 5α-pregnane-3α,17α-diol-20-one (17α-hydroxyallopregnanolone) |

| 3 | 5α-pregnane-3α,17α-diol-20-one | P450c17 (17,20-lyase activity) | Androsterone |

| 4 | Androsterone | 17β-hydroxysteroid dehydrogenase (e.g., HSD17B3/5) | 5α-androstane-3α,17β-diol (Androstanediol) |

| 5 | 5α-androstane-3α,17β-diol | 3α-hydroxysteroid dehydrogenase (oxidative activity) | Dihydrotestosterone (DHT) |

Involvement in Neurosteroidogenic Mechanisms

This compound is implicated in neurosteroidogenesis, primarily through its role as a precursor to various neuroactive steroids that modulate neurotransmitter receptor activity. ontosight.ai

Mechanistic Study of Receptor System Modulation (e.g., GABAergic Neurotransmission)

Direct modulation of the GABAergic system, specifically the GABAA receptor, by this compound has not been extensively documented in research literature. However, its significance lies in its position as a precursor to potent neurosteroids that are well-established as powerful modulators of GABAA receptors. ontosight.ai

The most studied of these are allopregnanolone (B1667786) ((3α,5α)-3-hydroxypregnan-20-one) and tetrahydrodeoxycorticosterone (B129496) (THDOC; (3α,5α)-3,21-dihydroxypregnan-20-one). frontiersin.orgnih.gov These 3α-hydroxy A-ring reduced steroids are positive allosteric modulators of the GABAA receptor. frontiersin.orgnih.govfrontiersin.org They bind to a site on the receptor complex distinct from those for GABA, benzodiazepines, and barbiturates. frontiersin.orgnih.gov Their binding enhances the action of GABA, increasing the flow of chloride ions into the neuron. researchgate.net This potentiation of GABA-mediated inhibition underlies their sedative and anxiolytic properties. jci.org The mechanism involves increasing the duration and frequency of the GABA-gated channel openings. nih.gov The sensitivity of GABAA receptors to these neurosteroids depends on the receptor's subunit composition, with extrasynaptic receptors containing δ subunits showing particularly high sensitivity. nih.govnih.gov

| Neurosteroid | Chemical Name | Primary Action on GABAA Receptor | Mechanism |

|---|---|---|---|

| Allopregnanolone (3α,5α-THP) | (3α,5α)-3-hydroxypregnan-20-one | Positive Allosteric Modulator | Enhances GABA-mediated Cl- current by increasing channel open duration and frequency. frontiersin.orgnih.gov |

| THDOC | (3α,5α)-3,21-dihydroxypregnan-20-one | Positive Allosteric Modulator | Potently enhances GABA-mediated Cl- currents, similar to allopregnanolone. nih.govjci.org |

| Pregnenolone (B344588) Sulfate (B86663) (PS) | - | Antagonist / Negative Modulator | Inhibits GABA-mediated Cl- currents. frontiersin.orgnih.gov |

Intracellular Signaling Pathway Interactions in Research Models (e.g., TLR4 signaling)

Similar to its role in GABAergic modulation, direct interaction of this compound with the Toll-like receptor 4 (TLR4) signaling pathway is not a primary focus of current research. The scientific literature instead highlights the immunomodulatory actions of its downstream metabolites, allopregnanolone and THDOC. mdpi.comfrontiersin.org

TLR4 is a pattern recognition receptor that initiates an innate immune response upon activation by ligands like lipopolysaccharide (LPS). frontiersin.org This activation triggers two main signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway, both of which culminate in the production of inflammatory cytokines. frontiersin.org Research has shown that neurosteroids like allopregnanolone can exert anti-inflammatory effects by inhibiting TLR4 signaling. frontiersin.org Studies in human monocyte-derived macrophages demonstrated that allopregnanolone inhibits LPS-induced TLR4 activation, preventing the production of inflammatory markers like TNF-α and MCP-1. frontiersin.org The proposed mechanism involves the disruption of crucial protein-protein interactions, such as the binding of TLR4 to the adaptor protein MyD88. frontiersin.org Some research also suggests that these neurosteroids can enhance the anti-inflammatory, TRIF-dependent arm of the TLR4 pathway, leading to increased production of the anti-inflammatory cytokine IL-10. frontiersin.org

Research into Regulatory Processes at a Mechanistic Level (e.g., neuroendocrine regulation)

The involvement of this compound and its isomers in neuroendocrine regulation has been observed in several research contexts. ontosight.ai These steroids can act as signaling molecules themselves or as crucial intermediates in the local synthesis of other hormonally active agents within the nervous system.

One of the key neuroendocrine systems influenced by related neuroactive steroids is the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. nih.gov The release of corticotropin-releasing factor (CRF) from the hypothalamus is a critical step in activating this axis. nih.gov Research has shown that neurosteroids like allopregnanolone and THDOC, which are produced during the stress response, can regulate this system. jci.orgnih.gov Mechanistically, they can attenuate the stress response by reducing the expression of CRF mRNA in the hypothalamus and subsequently lowering ACTH and corticosterone (B1669441) levels. nih.gov This regulation is often mediated by their potentiation of GABAergic inhibition on CRF-releasing neurons. nih.gov

More direct evidence of a neuroendocrine regulatory role comes from studies in teleost fish. The isomer 17α,20β-dihydroxy-4-pregnen-3-one (DHP) acts as a key regulator of spermatogenesis in zebrafish. nih.gov Mechanistic studies show that DHP treatment can stimulate the proliferation and differentiation of early-stage germ cells. nih.gov This effect is believed to be mediated via the progesterone receptor (Pgr) expressed in Sertoli cells, which in turn upregulates the expression of crucial growth factors and signaling components like anti-müllerian hormone (amh), gonadal soma-derived growth factor (gsdf), and elements of the insulin-like growth factor (IGF) system. nih.gov This provides a clear example of a this compound isomer acting at a mechanistic level to control a complex neuroendocrine process.

Advanced Methodological Approaches in the Academic Study of 17,20 Dihydroxypregnan 3 One

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of pregnane (B1235032) steroids like 17,20-Dihydroxypregnan-3-one. researchgate.netumich.edusci-hub.seresearchgate.netnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual protons and carbon atoms within the molecule. nih.govresearchgate.net For instance, the ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms through chemical shifts and spin-spin coupling patterns. mdpi.compressbooks.pub The ¹³C NMR spectrum, in turn, indicates the number of non-equivalent carbon atoms, offering clues to the carbon skeleton. researchgate.netresearchgate.net

However, due to the complex and often overlapping signals in the NMR spectra of steroids, two-dimensional (2D) NMR techniques are frequently employed to unravel the intricate structural details. mdpi.commnstate.eduresearchgate.net Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY spectra establish correlations between coupled protons, helping to trace out the spin systems within the steroid's ring structure and side chain. researchgate.netresearchgate.netnih.gov HSQC experiments correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C resonances. mdpi.com More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings between protons and carbons, which is crucial for piecing together the entire molecular framework, including the placement of carbonyl and hydroxyl groups. nih.govrsc.org The integration of these 1D and 2D NMR methods allows for a comprehensive and unambiguous determination of the constitution of this compound. researchgate.netresearchgate.net

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. umich.edusci-hub.seresearchgate.netnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly powerful, providing highly accurate mass measurements that allow for the deduction of the precise molecular formula. nih.govrsc.orgresearchgate.net For example, a study identified a related pregnane steroid, pachylenone A, with the molecular formula C₂₁H₃₂O₃ based on an HR-ESIMS (M+H)⁺ ion at m/z 333.2426. rsc.org Another novel pregnane, pachylenone B, was assigned the formula C₂₁H₃₀O₃ from its (M+H)⁺ ion at m/z 331.2266. nih.govrsc.org This level of precision is essential for distinguishing between compounds with similar masses but different elemental compositions.

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within the this compound molecule. umich.eduresearchgate.netnih.gov The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of different chemical bonds. For this compound, key absorptions would include a broad band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the two hydroxyl groups. rsc.org Additionally, a strong absorption band around 1700-1725 cm⁻¹ would confirm the presence of the C=O stretching vibration of the ketone group at the C-3 position. rsc.orgoup.com

In studies of related pregnane steroids, IR spectroscopy has been used to confirm these very functional groups. For instance, the analysis of pachylenone A showed absorption bands for a hydroxyl group (3391 cm⁻¹) and two carbonyl stretches (1732 and 1717 cm⁻¹). rsc.org Similarly, the IR spectrum of pachylenone B displayed C-H stretching (2924 cm⁻¹) and two carbonyl absorptions (1740 and 1710 cm⁻¹). nih.govrsc.org These examples highlight the utility of IR spectroscopy in providing rapid and direct evidence for the key functional moieties in the structure of this compound. sci-hub.se

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules like this compound. sci-hub.seresearchgate.net Since this steroid possesses multiple stereocenters, establishing their precise three-dimensional arrangement is crucial. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a unique spectrum that is highly sensitive to its stereochemistry. nih.gov

Chromatographic Strategies for Isolation, Purification, and Quantification in Research Samples

Chromatographic techniques are essential for the isolation of this compound from natural sources or synthetic mixtures, its purification to a high degree, and its precise quantification in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the simultaneous quantification of multiple steroids, including pregnane derivatives, in biological samples. nih.govmdpi.com This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. umich.edu Prior to analysis, steroids are often chemically derivatized to increase their volatility and thermal stability, which is necessary for GC analysis. mdpi.com

In a typical GC-MS workflow for steroid analysis, a sample is injected into the gas chromatograph, where individual steroids are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for the target analyte and an internal standard are monitored. This increases the sensitivity and selectivity of the analysis. nih.govmdpi.com

Validated GC-MS methods have been developed to simultaneously measure a panel of neuroactive steroids, including various pregnane and androstane (B1237026) derivatives, in serum. nih.govescholarship.org These methods demonstrate high specificity, sensitivity, and accuracy, allowing for the reliable quantification of steroids even at low physiological concentrations. nih.govmdpi.com Comprehensive two-dimensional GC-MS (GCxGC-MS) further enhances peak capacity and separation, which is particularly useful for analyzing complex steroid profiles in urine or serum. umich.edu

Table 1: Summary of Analytical Techniques for this compound Analysis

| Technique | Purpose | Information Obtained | Key Findings/Applications |

|---|---|---|---|

| 1D & 2D NMR Spectroscopy | Structural Determination | Connectivity of atoms, proton and carbon environments, stereochemical relationships. researchgate.netumich.edusci-hub.seresearchgate.netnih.gov | Elucidation of the complete carbon-proton framework and relative stereochemistry. mdpi.comnih.gov |

| HR-ESIMS | Molecular Analysis | High-accuracy molecular weight and elemental composition. umich.edusci-hub.seresearchgate.netnih.gov | Unambiguous determination of the molecular formula. nih.govrsc.org |

| IR Spectroscopy | Structural Analysis | Presence of specific functional groups. umich.eduresearchgate.netnih.gov | Confirmation of hydroxyl (O-H) and carbonyl (C=O) groups. rsc.org |

| ECD Spectroscopy | Absolute Configuration | Three-dimensional arrangement of atoms (stereochemistry). sci-hub.seresearchgate.net | Assignment of the absolute configuration by comparing experimental and calculated spectra. nih.gov |

| GC-MS | Quantification | Separation and measurement of individual steroid concentrations in complex mixtures. escholarship.org | Simultaneous quantification of multiple neuroactive steroids in serum and urine. nih.govmdpi.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pachylenone A |

| Pachylenone B |

| Androstane |

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids, including this compound, in various biological and pharmaceutical samples. researchgate.netnih.gov This method offers high resolution and sensitivity, making it ideal for separating complex mixtures of structurally similar compounds. researchgate.net

In the context of pregnane steroid research, HPLC is frequently used for both qualitative and quantitative analysis. For instance, reversed-phase HPLC, often employing a C18 column, is a common approach for separating steroids based on their hydrophobicity. ajol.info The mobile phase typically consists of a mixture of solvents like methanol (B129727), acetonitrile, and water, which can be run in either isocratic or gradient elution modes to achieve optimal separation. researchgate.netajol.info

To enhance detection sensitivity, particularly for compounds lacking a strong chromophore, derivatization techniques are often employed. nih.gov For ketosteroids, reagents that react with the ketone functional group can be used to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection (HPLC-FLD). nih.gov While specific HPLC methods for this compound are not extensively detailed in the provided results, the general applicability of HPLC to steroid analysis is well-established. For example, HPLC has been successfully used to separate and quantify a wide range of adrenal and gonadal steroids and their metabolites in biological fluids. researchgate.net

Key Parameters in HPLC Analysis of Steroids:

| Parameter | Description | Relevance to this compound |

| Stationary Phase | Typically a C18 or other reversed-phase silica-based column. ajol.info | The nonpolar nature of the pregnane backbone makes it well-suited for reversed-phase separation. |

| Mobile Phase | Mixtures of water with organic solvents like methanol or acetonitrile. ajol.info | The specific ratio and gradient can be optimized to resolve this compound from its isomers and other metabolites. |

| Detection | UV-Vis is common for steroids with absorbing functional groups. Fluorescence detection after derivatization can significantly improve sensitivity. nih.gov | The ketone group at C-3 provides a chromophore for UV detection. Derivatization could enhance sensitivity if needed. |

| Retention Time | The time it takes for the analyte to pass through the column. | A key identifier for this compound under specific chromatographic conditions. |

Silica (B1680970) Gel and Paper Chromatography for Separation and Analysis

Before the widespread adoption of HPLC, silica gel and paper chromatography were fundamental techniques for the separation and analysis of steroids. researchgate.netbioscientifica.com These methods, while having lower resolution than HPLC, are still valuable for certain applications, such as initial sample cleanup and preparative separations. researchgate.netnih.gov

Silica Gel Chromatography:

Silica gel, a porous form of silicon dioxide, acts as the stationary phase in both column chromatography and thin-layer chromatography (TLC). sse.co.th Its polar surface allows for the separation of compounds based on their polarity; more polar compounds interact more strongly with the silica gel and thus move more slowly. sse.co.th

In the context of pregnane steroids, silica gel chromatography has been used to separate complex mixtures of these compounds. researchgate.netnih.gov For example, a chloroform (B151607) extract containing various pregnane glycosides was subjected to vacuum liquid chromatography (VLC) over silica gel, followed by further purification using preparative TLC and HPLC. researchgate.net The choice of mobile phase, a mixture of solvents of varying polarities, is crucial for achieving effective separation. cup.edu.cn

Paper Chromatography:

Paper chromatography, a technique where a special filter paper serves as the stationary phase, has also been employed for the separation of steroid metabolites. bioscientifica.com The separation is based on the partitioning of the analytes between the stationary phase (water adsorbed onto the paper) and the mobile phase (an organic solvent). This method has been historically important in the initial characterization of urinary steroid profiles. bioscientifica.com

Isotopic Labeling and Tracer Studies for Metabolic Pathway Delineation

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds within a biological system. nih.gov By introducing atoms of a heavy isotope (e.g., ¹³C, ²H) into the structure of this compound, researchers can follow its conversion to various metabolites. nih.gov

These tracer studies are invaluable for understanding the kinetics of steroid metabolism, including rates of production, interconversion, and clearance. jci.org For example, studies using radiolabeled steroids like corticosterone-4-¹⁴C have been instrumental in determining its turnover rate and metabolic pathways in humans. jci.org Similar principles can be applied to study this compound. By administering the labeled compound, researchers can identify and quantify its metabolic products in biological samples like plasma and urine using techniques such as mass spectrometry. nih.gov

Computational and Theoretical Chemistry Applications in Compound Research

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Structural Confirmation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It has proven to be a highly effective approach for predicting various molecular properties, including spectroscopic data. arxiv.org

In the study of steroids, DFT calculations can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. joonseok.net These predicted spectra can then be compared with experimental data to confirm the structure of a newly isolated or synthesized compound. arxiv.org This is particularly useful for complex molecules like this compound, where multiple stereoisomers are possible. The accuracy of DFT predictions has significantly improved with the development of new functionals and basis sets. rsc.org

Quantum Chemical Calculations (e.g., NMR DP4+ Probability) for Stereochemical Assignment

One of the most significant challenges in the structural elucidation of natural products is the determination of their stereochemistry. Quantum chemical calculations, particularly the DP4+ probability analysis, have emerged as a powerful method to address this challenge. nih.govresearchgate.net

The DP4+ method compares the experimentally measured NMR chemical shifts of a compound with the shifts calculated for all possible stereoisomers using DFT. nih.gov By calculating the probability of each isomer being the correct one based on the goodness of fit, DP4+ can provide a high degree of confidence in the stereochemical assignment. researchgate.net This approach has been successfully applied to assign the stereochemistry of various complex natural products, including other pregnane steroids. rsc.org For this compound, which has multiple chiral centers, DP4+ analysis would be an invaluable tool for unambiguously determining its three-dimensional structure. The method's accuracy is enhanced by using higher levels of theory for the NMR calculations and including unscaled data in the probability analysis. nih.gov

In Vitro and Cell-Free System Methodologies for Mechanistic Studies (e.g., using Xenopus oocytes or cell lines)

In vitro and cell-free systems provide controlled environments to study the specific molecular mechanisms of action of compounds like this compound, free from the complexities of a whole organism.

Xenopus Oocytes:

Xenopus laevis (African clawed frog) oocytes are a widely used model system for studying the function of membrane proteins, including ion channels and receptors. nih.govjneurosci.org These large cells can be readily injected with mRNA encoding a specific receptor, leading to its expression on the oocyte membrane. unict.it This system has been instrumental in characterizing the effects of neuroactive steroids on GABA-A receptors. nih.govunict.it For instance, researchers have used Xenopus oocytes expressing specific GABA-A receptor subunit combinations to investigate how different steroids modulate the receptor's response to GABA. nih.govunict.it In a relevant study, 4-pregnene-17α,20β-diol-3-one was found to be as potent as progesterone (B1679170) in inducing germinal vesicle breakdown (GVBD) in Xenopus oocytes, suggesting a potential role in oocyte maturation. nih.gov

Cell-Free Systems:

Cell-free systems, which consist of cell extracts containing the necessary machinery for transcription and translation, offer an even more simplified environment for studying metabolic pathways and enzyme function. nih.govbitesizebio.com These systems allow researchers to build and test enzymatic pathways in a test tube, providing precise control over reaction components. osti.govfrontiersin.org For example, a cell-free system could be used to reconstitute the metabolic pathway leading to the synthesis of this compound from its precursors. This would allow for the detailed study of each enzymatic step and the identification of potential regulatory mechanisms. nih.govbiorxiv.org

Comparative and Evolutionary Biochemistry of 17,20 Dihydroxypregnan 3 One

Occurrence and Distribution Across Diverse Biological Systems

In mammalian systems, 17,20-Dihydroxypregnan-3-one is recognized as a steroid hormone that functions within the biosynthetic pathways of other critical steroid hormones. ontosight.ai Specifically, the (5beta,20R)-isomer of this compound serves as a precursor in the synthesis of progesterone (B1679170) and various neuroactive steroids. ontosight.ai These neurosteroids are significant for their ability to modulate neurotransmitter receptors, thereby influencing neuroendocrine regulation, stress responses, and behavior. ontosight.ai

The metabolic context of pregnane (B1235032) derivatives is particularly important in the brain, where neurosteroids like allopregnanolone (B1667786) ((3α,5α)-3-hydroxypregnan-20-one) and allotetrahydrodeoxycorticosterone ((3α,5α)-3,21-dihydroxypregnan-20-one) are produced. nih.gov These compounds are potent positive modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. nih.gov The metabolism of these neurosteroids is tightly controlled by a variety of enzymes, including hydroxysteroid dehydrogenases (HSDs). For instance, the mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17βHSD10) is involved in the metabolism of neurosteroids such as allopregnanolone, highlighting the complex enzymatic machinery that regulates the levels of pregnane derivatives in mammals. nih.goveneuro.org Alterations in the levels of neuroactive steroids that are biochemically related to this compound have been linked to various neurological and psychiatric conditions. ontosight.ai

Table 1: Related Pregnane-based Neurosteroids in Mammalian Systems

| Compound Name | Precursor | Key Function |

|---|---|---|

| Allopregnanolone ((3α,5α)-3-hydroxypregnan-20-one) | Progesterone | Potent positive modulator of GABA-A receptors. nih.gov |

Pregnane steroids are not exclusive to animal systems and have been isolated from various plant species, where they exist as a diverse class of secondary metabolites. researchgate.net

Research on the Indonesian plant Aglaia pachyphylla has led to the isolation of several novel and known pregnane steroids. rsc.orgnih.gov While this compound itself was not identified, a number of structurally related compounds were characterized, demonstrating the plant's capacity to synthesize complex pregnane skeletons. researchgate.netrsc.org These findings underscore the chemical diversity of pregnane steroids in the plant kingdom. researchgate.net

Table 2: Pregnane Steroids Isolated from Aglaia pachyphylla

| Compound Name | Type | Reference |

|---|---|---|

| Pachylenone A | Novel Pregnane Steroid | rsc.orgnih.gov |

| Pachylenone B | Novel Pregnane Steroid | rsc.orgnih.gov |

| 20β-hydroxy-5αH-pregnan-3-one | Known Pregnane Steroid | rsc.orgnih.gov |

| 3β-hydroxy-5α-pregnan-20-one | Known Pregnane Steroid | nih.gov |

| 5α-dihydroprogesterone | Known Pregnane Steroid | nih.gov |

| Aglaiasterol B | Known Pregnane Steroid | nih.gov |

Similarly, phytochemical analysis of the latex from Antiaris toxicaria, commonly known as the upas tree, has yielded several pregnane-type compounds. researchgate.netsioc-journal.cn An investigation of the ethanol (B145695) extract of its latex led to the isolation and characterization of (3β,5α,14β,17α)-3,14-dihydroxypregnan-20-one, a compound structurally related to this compound. researchgate.netsioc-journal.cn This particular compound was isolated from this plant for the first time during this study. researchgate.netsioc-journal.cn The latex of A. toxicaria is known to contain a variety of bioactive compounds, including cardenolides, which are also steroidal in nature. iosrjournals.org

Table 3: Pregnane-Related Compound from Antiaris toxicaria

| Compound Name | Source | Reference |

|---|---|---|

| (3β,5α,14β,17α)-3,14-dihydroxypregnan-20-one | Latex | researchgate.netsioc-journal.cn |

| Strophanthidin | Latex | researchgate.netsioc-journal.cn |

| Periplogenin | Latex | researchgate.netsioc-journal.cn |

| α-tocopherol | Latex | researchgate.netsioc-journal.cn |

Microorganisms represent a versatile and powerful tool for steroid biotransformation, capable of performing specific and efficient modifications of the steroid nucleus.

The thermophilic bacterium Geobacillus stearothermophilus has been studied for its ability to transform various steroid substrates. When incubated with 17α-hydroxyprogesterone, G. stearothermophilus was found to produce several metabolites, including 17α-20α-dihydroxyprogesterone. tandfonline.com This demonstrates the bacterium's enzymatic capability to introduce a hydroxyl group at the C-20 position of a 17-hydroxypregnane skeleton. tandfonline.com Other transformations catalyzed by this bacterium on 17α-hydroxyprogesterone include side-chain cleavage to form androst-4-ene-3,17-dione and hydroxylation at the 6α and 6β positions. tandfonline.com

Table 4: Biotransformation Products from 17α-Hydroxyprogesterone by Geobacillus stearothermophilus

| Product | Type of Reaction | Reference |

|---|---|---|

| 17α-20α-dihydroxyprogesterone | Reduction | tandfonline.com |

| Androst-4-ene-3,17-dione | Side-chain cleavage | tandfonline.com |

| 17α-hydroxy-5α-pregnane-3,6,20-trione | Oxidation/Reduction | tandfonline.com |

| 6β,17α-dihydroxyprogesterone | Hydroxylation | tandfonline.com |

The entomopathogenic filamentous fungus Isaria farinosa has also been investigated for its steroid-transforming capabilities. nih.gov In a study on its transformation of progesterone derivatives, Isaria farinosa KCh KW1.1 was shown to convert 17α-hydroxyprogesterone into three different hydroxylated products: 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone, and 6β,12β,17α-trihydroxyprogesterone. nih.govresearchgate.net These reactions highlight the fungus's possession of highly specific hydroxylating enzymes that can act on the pregnane core. nih.gov

Table 5: Biotransformation Products from 17α-Hydroxyprogesterone by Isaria farinosa KCh KW1.1

| Product | Type of Reaction | Reference |

|---|---|---|

| 6β,17α-dihydroxyprogesterone | Hydroxylation | nih.govresearchgate.net |

| 12β,17α-dihydroxyprogesterone | Hydroxylation | nih.govresearchgate.net |

Research on Phylogenetic Conservation and Diversification of Metabolic Pathways

The evolutionary history of steroid biosynthesis is a subject of ongoing research, with evidence suggesting ancient origins and significant diversification across different life forms. Comprehensive phylogenetic analyses indicate that the capacity for steroid biosynthesis likely evolved within bacteria and was later transferred to eukaryotes via horizontal gene transfer. pnas.org Specifically, aerobic myxobacteria are thought to have played a key role in transferring essential steroid biosynthesis genes to eukaryotes. pnas.org

Within the microbial world, the genetic and biochemical pathways for steroid degradation are not universally distributed. Genomic analysis reveals that these pathways are predominantly found in members of the Actinobacteria and Proteobacteria phyla. asm.org The genes for steroid degradation appear to be highly conserved and fundamental to the lifestyle of many actinobacterial genera, whereas their patchy distribution among Proteobacteria suggests that different species or strains have independently adopted steroid catabolism in their specific niches. asm.org

In the lineage leading to vertebrates, the steroid metabolic pathways underwent significant elaboration and refinement. oup.com A comparative analysis of the genome of the invertebrate chordate amphioxus, which is considered the closest living invertebrate relative to vertebrates, shows that it possesses orthologs for most of the vertebrate components of steroid pathways. oup.com However, key enzymes are absent in amphioxus, suggesting these evolved later at the base of the vertebrate lineage. oup.com Conversely, some gene families related to steroid metabolism, such as the short-chain dehydrogenase/reductase (SDR) superfamily, have undergone massive lineage-specific expansions in amphioxus. oup.com

In plants, the diversification of steroid-related metabolic pathways is also evident. The biosynthesis of steroidal saponins, for which pregnanes can be precursors, involves enzymes from large gene families like cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs). mdpi.com The evolution of new functions in these pathways is often driven by gene duplication events, which provide the raw genetic material for the formation of novel biosynthetic capabilities. mdpi.com

The conservation of metabolic pathways can be viewed in terms of their modularity—the extent to which the enzymes of a pathway are co-conserved in the same genome. nih.gov Studies have shown that C21 steroid hormone metabolism, which includes pregnane derivatives, is a highly modular pathway when considering only eukaryotic species, indicating a strong evolutionary coherence of this pathway within eukaryotes. nih.gov This core network of metabolism is likely associated with the ancestral form of the extant metabolic network. nih.gov

Emerging Research Frontiers and Future Directions in 17,20 Dihydroxypregnan 3 One Studies

Identification and Characterization of Novel Enzymatic Transformations and Associated Pathways

While the primary biosynthetic pathway of 17,20-dihydroxypregnan-3-one, particularly the 17α,20β-dihydroxy-4-pregnen-3-one isomer in fish, via the action of 20β-hydroxysteroid dehydrogenase (20β-HSD) on 17α-hydroxyprogesterone is well-documented, the full spectrum of its enzymatic transformations is an area of active investigation. nih.gov Research is expanding to identify novel biotransformation pathways in various organisms, including microorganisms, which are known for their diverse enzymatic capabilities in modifying steroid structures.

Microbial biotransformation offers a powerful tool for discovering novel enzymes and generating new steroid derivatives. Studies on various fungi and bacteria have demonstrated their ability to perform specific hydroxylations, dehydrogenations, and other modifications on pregnane (B1235032) skeletons. researchgate.net The application of these microbial systems to this compound could lead to the identification of enzymes that catalyze previously unknown reactions, potentially producing metabolites with unique biological activities.

Furthermore, within vertebrate species, the metabolic fate of this compound beyond its primary signaling functions is not fully elucidated. The identification of sulfated and glucuronidated metabolites in fish urine suggests the existence of conjugating enzyme pathways that play a role in its clearance and excretion. researchgate.net Future research is likely to focus on characterizing the specific sulfotransferases and UDP-glucuronosyltransferases involved in these processes and understanding their regulation.

Table 1: Key Enzymes in Known and Potential Transformations of Pregnane Steroids

| Enzyme Family | Known/Potential Role in this compound Metabolism |

| 20β-hydroxysteroid dehydrogenase (20β-HSD) | Key enzyme in the biosynthesis of 17α,20β-dihydroxy-4-pregnen-3-one from 17α-hydroxyprogesterone. nih.gov |

| Cytochrome P450 enzymes | Potential for hydroxylation at various positions on the pregnane ring, leading to novel metabolites. |

| Sulfotransferases | Conjugation of hydroxyl groups to form sulfate (B86663) esters, aiding in excretion. researchgate.net |

| UDP-glucuronosyltransferases | Conjugation of hydroxyl groups to form glucuronides, another major route of steroid metabolism and elimination. researchgate.net |

| 3-ketosteroid-Δ1-dehydrogenase (KstD) | Potential for introducing a double bond at the C1-C2 position, altering the steroid's structure and activity. researchgate.net |

Further Elucidation of Unexplored Mechanistic Pathways and Biological Interactions

The classical role of 17α,20β-dihydroxy-4-pregnen-3-one as a maturation-inducing hormone in fish, acting through a membrane-bound receptor to initiate oocyte maturation, is well-established. nih.gov However, emerging evidence suggests that pregnane steroids, including isomers of this compound, may have a broader range of biological activities and interact with a wider array of molecular targets than previously appreciated.

Recent studies have highlighted the role of pregnane-based steroids as novel positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity. nih.gov This opens up the possibility that this compound or its metabolites could have neuroactive properties, a significant departure from its traditional role in reproduction. Similarly, certain pregnane neurosteroids are known to be potent positive modulators of GABAA receptors, suggesting another potential avenue of biological interaction for this compound. medchemexpress.com

In addition to its role in female reproduction, research in zebrafish has indicated that 17α,20β-dihydroxy-4-pregnen-3-one can stimulate the early stages of spermatogenesis. nih.gov This suggests a broader role in gonadal function in both sexes. The interaction of this steroid with other signaling pathways, such as the insulin-like growth factor (IGF) system, has also been implicated in its effects on spermatogenesis. nih.gov

Future research will likely focus on exploring these non-classical signaling pathways and biological interactions. This includes investigating the potential effects of this compound on neuronal function, immune responses, and its interplay with other endocrine systems.

Development and Refinement of Advanced Analytical Techniques for Enhanced Research Capabilities

Progress in understanding the subtle and diverse roles of this compound is intrinsically linked to the development of more sensitive and specific analytical techniques for its detection and quantification in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity. nih.govnih.gov This technique allows for the simultaneous measurement of multiple steroids and their metabolites from a small sample volume, providing a comprehensive profile of the steroid metabolome. nih.govlabinsights.nl The continued refinement of LC-MS/MS methods, including improved chromatographic separation and more sensitive mass analyzers, will enable the detection of previously unquantifiable levels of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful tool, particularly for the analysis of steroid profiles in urine. nih.govrug.nl Advances in derivatization techniques and mass spectrometry instrumentation continue to improve the utility of GC-MS for steroid analysis.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are still widely used for their convenience and high throughput. mdpi.com However, they can be limited by cross-reactivity with structurally similar steroids. The development of highly specific monoclonal antibodies for this compound can enhance the accuracy of these assays.

Table 2: Comparison of Advanced Analytical Techniques for this compound Analysis

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High specificity and sensitivity; allows for multiplexing. nih.govnih.gov | Requires expensive instrumentation and specialized expertise. mdpi.com |

| GC-MS | High resolution and established libraries for steroid identification. nih.gov | Often requires derivatization, which can be time-consuming. nih.gov |

| Immunoassays (e.g., ELISA) | High throughput, relatively low cost, and simple to perform. mdpi.com | Potential for cross-reactivity with other steroids. nih.gov |

Integration with Systems Biology and Omics Approaches for a Comprehensive Understanding of its Biological Roles

A systems biology approach, which integrates data from various "omics" platforms, is poised to provide a more holistic understanding of the biological roles of this compound. By moving beyond the study of single molecules and pathways, researchers can construct comprehensive models of its influence on cellular and organismal physiology.

Steroid metabolomics , the large-scale analysis of steroids and their metabolites, can provide a detailed snapshot of steroid biosynthesis and metabolism in response to various physiological or pathological conditions. nih.govnih.gov By applying metabolomic techniques, researchers can identify novel metabolites of this compound and uncover previously unknown metabolic pathways.

Genomics and transcriptomics can be used to identify the genes and gene networks that are regulated by this compound. This can provide insights into its mechanisms of action and its downstream biological effects. For example, transcriptomic analysis of testicular tissue after treatment with 17α,20β-dihydroxy-4-pregnen-3-one has revealed its influence on genes involved in spermatogenesis and cell signaling. nih.gov

Proteomics , the study of the entire complement of proteins in a cell or organism, can identify the proteins that are directly or indirectly affected by this compound. This can help to elucidate its signaling pathways and identify its molecular targets.

By integrating data from these different omics levels, researchers can build comprehensive models of how this compound functions within a complex biological system. This approach holds the key to a more complete understanding of its diverse physiological roles, from regulating reproduction to potentially modulating neuronal activity.

Q & A

Q. How can the structural identity of 17,20-Dihydroxypregnan-3-one be confirmed using spectroscopic methods?

To confirm structural identity, researchers should employ a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, analyze H and C spectra to verify hydroxyl group positions (e.g., 17α vs. 20β configurations) and the pregnane backbone. MS (e.g., high-resolution LC-MS) can determine molecular weight (e.g., 334.49 g/mol for related isomers) and fragmentation patterns . Cross-reference with databases like HMDB for spectral libraries and predicted properties .

Q. What are the standard protocols for synthesizing this compound and its derivatives?

Synthesis often involves hydroxylation and oxidation of precursor steroids. For example:

- Step 1 : Hydroxylate 17,20-bismethylenedioxypregna-1,4-dien-3,11-dione to generate diol intermediates.

- Step 2 : Treat intermediates with lead tetraacetate in acetic acid to cleave diols and form ketones.

- Step 3 : Reduce ketones and oxidize hydroxyl groups to achieve the final structure .

Derivatives (e.g., 21-alkanoates) can be synthesized via acylation of the 17α/21-diols .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ ~240 nm for Δ-3-ketones) or tandem MS for enhanced sensitivity. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects. For plasma, solid-phase extraction (SPE) is recommended to isolate the compound from lipids and proteins .

Q. What physiological roles have been attributed to this compound in mammalian systems?

The compound is implicated in late pregnancy, where its plasma concentration rises significantly during the third trimester. It acts as a substrate for 20α-hydroxysteroid dehydrogenase (20α-HSD), regulating progesterone catabolism and promoting estrogen-induced luteinizing hormone (LH) surges .

Advanced Research Questions

Q. How does this compound interact with 20α-hydroxysteroid dehydrogenase (20α-HSD) to modulate progesterone homeostasis?

Design enzyme kinetics assays using purified 20α-HSD and radiolabeled progesterone. Measure and values to quantify substrate preference. Inhibitor studies (e.g., using trilostane) can elucidate competitive binding mechanisms. In vivo, track progesterone and this compound levels in ovarian tissues during gestation using LC-MS .

Q. What experimental approaches can resolve contradictory data on the progestogenic activity of this compound in different tissue models?

- In vitro : Compare receptor binding affinity in uterine vs. mammary tissue using H-progesterone displacement assays.

- Transcriptional assays : Transfect cells with progesterone receptor (PR) reporters to measure ligand-dependent activation.

- Structural analysis : Perform molecular docking to assess how hydroxylation at C17/C20 affects PR binding .

Q. How do structural isomers (e.g., 17α,20α vs. 17α,20β configurations) impact biological activity?

Synthesize isomers via stereoselective hydroxylation (e.g., using Sharpless dihydroxylation) and test in parallel. In zebrafish oocyte maturation assays, 17α,20β-Dihydroxy-4-pregnen-3-one induces maturation more potently than 17α,20α isomers, highlighting stereochemical specificity .

Q. What are the stability and storage requirements for this compound in laboratory settings?

Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. For solutions, use anhydrous ethanol or DMSO, and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC; purity should remain >95% over six months .

Q. How can researchers design comparative bioactivity assays between this compound and progesterone?

Q. What guidelines should be followed for preclinical studies involving this compound?

Adhere to NIH preclinical reporting standards:

- Detail animal strain, dosing regimen, and statistical methods (e.g., ANOVA with post-hoc tests).

- Include negative controls (vehicle-only) and validate assays with positive controls (e.g., progesterone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.